molecular formula C23H15N5O7 B3823996 2,4,7-trinitro-9H-fluoren-9-one - 2-methyl-6-quinolinamine (1:1)

2,4,7-trinitro-9H-fluoren-9-one - 2-methyl-6-quinolinamine (1:1)

Cat. No.: B3823996
M. Wt: 473.4 g/mol
InChI Key: QBRLVZDCVFSBJW-UHFFFAOYSA-N
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Description

The compound “2,4,7-trinitro-9H-fluoren-9-one - 2-methyl-6-quinolinamine (1:1)” is a charge-transfer complex formed by the interaction of the molecules of aromatic π-donors and π-acceptors . The complexes exhibit a wide range of unique physical properties and can act as insulators or metals, exhibit superconductivity, photoconductivity, ferromagnetism, antiferromagnetism, and ferroelectricity . They have been investigated for use in various electronic and optoelectronic devices such as field transistors, light-emitting diodes, and photovoltaic cells of solar batteries .


Synthesis Analysis

Quantum-chemical simulations of charge-transfer complexes of 2,4,7-trinitro-9H-fluoren-9-one with eight donor molecules differing in size and structure of the π-aromatic system have been performed . The search for novel efficient donors and acceptors, preparation of the charge-transfer complexes based on them, and study of their properties are among topical issues leading to promising results .


Molecular Structure Analysis

The crystal and molecular structure of the 1:1 complex of 2,4,7-trinitro-9H-fluoren-9-one with anthracene (C13H5N3O7·C14H10) have been determined by means of X-ray diffraction analysis . In the crystal of the complex, the donor and acceptor molecules form mixed {– D – A – D – A –} ∞ stacks .


Chemical Reactions Analysis

The properties of the charge-transfer complexes depend on the molecular structure of the π-electron donor and acceptor, primarily on the energy difference between the lowest unoccupied molecular orbital (LUMO) of the acceptor and the highest occupied molecular orbital (HOMO) of the donor . The CTC formation energy Δ Ef increases from 71.9 kJ/mol and 73.0 kJ/mol for complexes with FL to 110.9 kJ/mol for the complex with COR .


Physical And Chemical Properties Analysis

The compound has a molar mass of 315.197 . The properties of the charge-transfer complexes depend on the molecular structure of the π-electron donor and acceptor . The electronic and energy characteristics of the acceptor, donors, and the complexes, the average interplanar distances, and the values of charge transfer in the complexes have been obtained .

Mechanism of Action

The properties of a CTC complex also depend on the relative arrangement of its D and A molecules in the crystal . It is shown that the relative arrangement of the donor and the acceptor in the crystal coincides with that in the most energetically favorable model predicted by calculations .

Safety and Hazards

2,4,7-Trinitro-9H-fluoren-9-one is a suspected carcinogen with experimental tumorigenic data . It is mildly toxic by ingestion and a skin and eye irritant . When heated to decomposition it emits highly toxic fumes of NOx .

Future Directions

Charge-transfer complexes formed by organic molecules acting as donors and acceptors of π electrons demonstrate a wide range of unique physical properties and attract the attention of researchers from the scientific and the applied viewpoint . The complexes prepared using polynitro derivatives of 9H-fluoren-9-one have been investigated in view of the development of solar energy converters, for use in deep desulfurization of diesel fuel under ambient conditions, and improvement of ruthenium-based catalysts of olefins metathesis .

Properties

IUPAC Name

2-methylquinolin-6-amine;2,4,7-trinitrofluoren-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H5N3O7.C10H10N2/c17-13-9-3-6(14(18)19)1-2-8(9)12-10(13)4-7(15(20)21)5-11(12)16(22)23;1-7-2-3-8-6-9(11)4-5-10(8)12-7/h1-5H;2-6H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBRLVZDCVFSBJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)N.C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,4,7-trinitro-9H-fluoren-9-one - 2-methyl-6-quinolinamine (1:1)
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2,4,7-trinitro-9H-fluoren-9-one - 2-methyl-6-quinolinamine (1:1)
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2,4,7-trinitro-9H-fluoren-9-one - 2-methyl-6-quinolinamine (1:1)

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